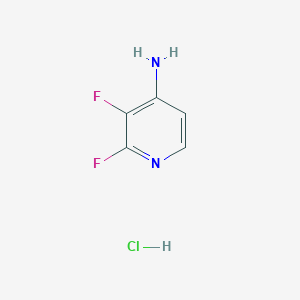

2,3-Difluoropyridin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2,3-difluoropyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOFFXQMVPOYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803125-69-0 | |

| Record name | 2,3-difluoropyridin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine-Mediated Amination and Catalytic Reduction

One of the most developed and mild methods involves a two-step process:

Step 1: Hydrazine Substitution

Starting from a trifluoropyridine derivative, specifically 3-substituted-2,5,6-trifluoropyridine, the compound is reacted with hydrazine monohydrate. This reaction replaces a fluorine atom with a hydrazino group, yielding 2-hydrazino-3-substituted-5,6-difluoropyridine. The hydrazine is used in 3 to 15 equivalents, preferably 3 to 8 equivalents, and the reaction temperature is maintained between 30°C and 150°C for 2 to 10 hours to optimize conversion.Step 2: Catalytic Hydrogenation

The hydrazino intermediate is then reduced with hydrogen gas in the presence of a Raney nickel catalyst. This step converts the hydrazino group to the desired amino group, producing 2-amino-3-substituted-5,6-difluoropyridine. The reaction proceeds under mild conditions, improving product purity compared to traditional high-temperature aqueous ammonia methods.

This method offers advantages including mild reaction conditions, high purity of the final product, and good yields. It avoids harsh conditions and complicated purification steps common in older methods.

| Parameter | Condition/Value |

|---|---|

| Starting material | 3-substituted-2,5,6-trifluoropyridine |

| Hydrazine monohydrate equiv. | 3–15 (preferably 3–8) |

| Reaction temperature (Step 1) | 30–150°C (preferably 30–100°C) |

| Reaction time (Step 1) | 2–10 hours (preferably 2–8 hours) |

| Catalyst (Step 2) | Raney nickel |

| Reaction type (Step 2) | Hydrogenation |

This route is detailed in patent US20060047124A1 and represents a significant improvement in the synthesis of 2-aminopyridine derivatives, including 2,3-difluoropyridin-4-amine hydrochloride.

Fluorination of Chlorinated Pyridine Precursors

Another industrially relevant approach starts from chlorinated pyridine derivatives:

Preparation of 2,3,5-trichloropyridine

Using 2-aminopyridine as the base, sequential chlorination and diazotization reactions produce 2,3,5-trichloropyridine. This involves chlorination under controlled conditions, diazotization with sodium nitrite in hydrochloric acid, and Sandmeyer reactions to introduce chlorine atoms selectively.Fluorination via Halogen Exchange

The 2,3,5-trichloropyridine is then subjected to nucleophilic aromatic substitution using a mixture of cesium fluoride and potassium fluoride as fluorinating agents in solvents such as sulfolane and dimethyl sulfoxide. The reaction temperature is carefully controlled, initially maintained at 145°C for 17 hours and then increased to 190°C for an additional 19 hours to complete fluorination, yielding 2,3-difluoro-5-chloropyridine.

This method is notable for:

- High product yield (~90%)

- High product purity (>99.8%)

- Industrial scalability due to simple operation and low equipment requirements

| Step | Conditions/Details |

|---|---|

| Starting material | 2-aminopyridine |

| Key intermediates | 2,3,5-trichloropyridine |

| Fluorinating agents | CsF and KF mixture |

| Solvents | Sulfolane and dimethyl sulfoxide |

| Reaction temperature | 145°C (17 h), then 190°C (19 h) |

| Product yield | ~90% |

| Product purity | >99.8% |

This method is described in Chinese patent CN106008329A and is well-suited for large-scale production of fluorinated aminopyridines.

Alternative Approaches and Related Methods

While direct preparation of this compound is less frequently reported, closely related compounds such as 4-amino-3,5-dichloro-2,6-difluoropyridine have been synthesized via:

Anhydrous fluorination of pentachloropyridine derivatives

This involves substitution of chlorine atoms by fluorine at elevated temperatures (100–158°C), yielding trifluoropyridine intermediates with good overall yields (~70%). Subsequent amination steps can then lead to the desired aminopyridine derivatives.Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling

These methods allow introduction of amino groups under moderate conditions (80–120°C), with yields ranging from 50% to 70%. Purification is achieved by recrystallization or chromatography to reach high purity (>95%).

Though these methods are more commonly applied to related compounds, their principles can be adapted for this compound synthesis.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazine substitution + reduction | 3-substituted-2,5,6-trifluoropyridine | Hydrazine monohydrate, Raney Ni | 30–150°C, 2–10 h; H2 reduction | Moderate to high | High | Mild conditions, high purity, scalable |

| Fluorination of chloropyridine | 2-aminopyridine → 2,3,5-trichloropyridine | CsF, KF, sulfolane, DMSO | 145°C (17 h), then 190°C (19 h) | ~90 | >99.8 | Industrial scale, simple operation |

| Anhydrous fluorination + amination | Pentachloropyridine derivatives | Fluorinating agents, NH3 | 100–158°C for fluorination; 80–120°C for amination | ~70 | >95 | Mild, cost-effective, adaptable to variants |

Research Findings and Practical Considerations

Reaction Selectivity: The hydrazine-mediated method offers excellent selectivity for the amino group introduction at the 4-position without over-reduction or side reactions.

Catalyst Choice: Raney nickel is preferred for hydrogenation due to its high activity and selectivity under mild conditions.

Fluorination Efficiency: The combination of cesium fluoride and potassium fluoride in polar aprotic solvents facilitates efficient halogen exchange, critical for high fluorine incorporation.

Purification: High purity (>99%) is typically achieved by recrystallization or chromatographic methods, essential for pharmaceutical-grade material.

Scale-up Potential: The fluorination method using chloropyridine intermediates is particularly suited for industrial production due to straightforward reaction setup and high yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Substitution Reactions: The amine group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

2,3-Difluoropyridin-4-amine hydrochloride is being explored for its potential as a pharmaceutical agent. The presence of fluorine atoms can enhance the compound's pharmacokinetic properties, including increased bioavailability and selectivity towards biological targets.

- Antibacterial Activity : Research indicates that compounds with similar structures have shown potential as antibacterial agents. The interaction of this compound with specific molecular targets may modulate biological pathways related to cell signaling and enzyme activity .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity, which can be crucial in drug development targeting specific diseases .

Agrochemicals

In agrochemical applications, this compound serves as an intermediate for the synthesis of herbicides and fungicides. The incorporation of fluorine enhances the efficacy and environmental stability of these agrochemicals.

- Herbicide Development : It has been utilized in the synthesis of herbicides that target specific weed species, improving agricultural productivity while minimizing environmental impact .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its unique electronic properties allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

- Synthesis of Fluorinated Compounds : It is used to synthesize other fluorinated derivatives that are valuable in both medicinal chemistry and materials science .

Case Study 1: Antibacterial Properties

A study explored the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Enzyme Targeting

Research conducted on enzyme inhibition demonstrated that this compound effectively inhibited a specific target enzyme involved in metabolic pathways. This inhibition was linked to structural modifications introduced by the fluorine substituents, enhancing binding affinity .

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Significant inhibition against multiple strains |

| Enzyme inhibitor | Enhanced binding affinity due to fluorine atoms | |

| Agrochemicals | Intermediate for herbicides | Improved efficacy and stability in formulations |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity leading to diverse products |

Mechanism of Action

The mechanism of action of 2,3-Difluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,3-Difluoropyridin-4-amine hydrochloride with related fluorinated pyridine/pyrimidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Notable Properties |

|---|---|---|---|---|

| This compound* | C₅H₅F₂N₂·HCl | ~178.57 | F (2,3), NH₂ (4) | Hypothesized enhanced solubility (HCl salt); fluorine modulates electronic properties |

| 3,5-Dichloro-2,6-difluoro-4-pyridinamine | C₅H₂Cl₂F₂N₂ | 198.99 | Cl (3,5), F (2,6), NH₂ (4) | Chlorine increases lipophilicity; higher molecular weight vs. fluorine-only analogs |

| N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride | C₉H₁₂F₃N₅·2HCl | 305.13 | CF₃ (6), pyrrolidinyl (4) | Pyrimidine core; trifluoromethyl group enhances metabolic resistance |

| 4,4-Difluoro-L-Prolinamide Hydrochloride | C₆H₁₀F₂N₂O·HCl | 212.62 (est.) | F (4,4), prolinamide backbone | Pyrrolidine ring with fluorines; conformational rigidity impacts binding affinity |

*Hypothetical data inferred from structural analogs.

Key Observations:

- Fluorine Positioning : Fluorine at 2,3-positions (target compound) vs. 2,6-positions () alters electronic distribution and steric effects, influencing reactivity and binding interactions.

- Chlorine vs.

- Core Heterocycle : Pyridine (target compound) vs. pyrimidine () alters ring electronics and hydrogen-bonding capacity, critical for target selectivity in drug design .

Biological Activity

2,3-Difluoropyridin-4-amine hydrochloride is a fluorinated pyridine derivative with unique chemical properties that make it a valuable compound in medicinal chemistry and various biological applications. The presence of fluorine atoms enhances its binding affinity to specific biological targets, influencing its pharmacological activity.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Fluorine Substitution: The two fluorine atoms at positions 2 and 3 of the pyridine ring significantly alter the compound's electronic properties, enhancing lipophilicity and stability.

- Hydrochloride Form: The hydrochloride salt improves solubility in aqueous environments, facilitating biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's ability to form hydrogen bonds and interact with hydrophobic regions of proteins, leading to modulation of biological pathways.

Target Interactions

- Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Receptor Binding: The binding affinity for certain receptors may lead to effects such as altered cell signaling and proliferation.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antiproliferative | Demonstrated potential against cancer cell lines, particularly in breast cancer. |

| Enzyme Inhibition | Inhibitory effects on key metabolic enzymes, impacting various signaling pathways. |

| Cytotoxicity | Evaluated for cytotoxic effects on normal vs. cancerous cells, indicating selectivity. |

Case Studies and Research Findings

-

Anticancer Activity:

A study assessed the antiproliferative effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell growth in estrogen receptor-positive breast cancer cells (MCF-7) with an IC50 value of approximately 0.26 μM after 72 hours of treatment. This suggests its potential as a therapeutic agent in targeting hormone-dependent cancers . -

Mechanistic Insights:

Further investigations revealed that the compound negatively modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This was evidenced by reduced phosphorylation levels of mTOR at effective concentrations . -

Selectivity Profile:

In vitro studies demonstrated that this compound exhibited selectivity towards certain cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile with minimal off-target effects on normal cells .

Comparison with Similar Compounds

When compared to other fluorinated pyridine derivatives such as 2,5-difluoropyridine and 3,4-difluoropyridine, this compound possesses distinct pharmacokinetic properties due to its unique substitution pattern:

| Compound | Fluorine Positions | Unique Properties |

|---|---|---|

| 2,3-Difluoropyridin-4-amine HCl | 2 & 3 | Enhanced binding affinity; selective enzyme inhibition |

| 2,5-Difluoropyridine | 2 & 5 | Different bioactivity profiles; less effective in certain assays |

| 3,4-Difluoropyridine | 3 & 4 | Variations in receptor interactions; broader pharmacological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.